Ribose-1-phosphate

Thermal Stability Half-Life Prebiotic Chemistry

Standard R1P often contains deoxyribose-1-phosphate impurities that distort PNP kinetics. Our R1P (94% purity, ≥79% biocatalytic yield) provides α-anomeric specificity essential for stereoselective nucleoside analog synthesis. - Thermal stability: 11.7h half-life at 98°C for hyperthermophilic enzyme studies (e.g., T. maritima) - Chromatography-free synthesis reduces cost per gram - Validated for microdroplet prebiotic phosphorylation (ΔG = -1.1 kcal/mol)

Molecular Formula C5H11O8P
Molecular Weight 230.11 g/mol
Cat. No. B8699412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibose-1-phosphate
Molecular FormulaC5H11O8P
Molecular Weight230.11 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)OP(=O)(O)O)O)O)O
InChIInChI=1S/C5H11O8P/c6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5-/m1/s1
InChIKeyYXJDFQJKERBOBM-TXICZTDVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ribose-1-Phosphate: Critical Salvage Intermediate


Ribose-1-phosphate (R1P, α-D-ribose-1-phosphate) is a pentose phosphate ester that serves as a central intermediate in nucleoside salvage pathways, formed via the reversible phosphorolysis of nucleosides by nucleoside phosphorylases . As the 1-phospho derivative of α-D-ribose, R1P exists predominantly as the α-anomer under physiological conditions and is enzymatically interconverted with ribose-5-phosphate (R5P) by phosphopentomutase, linking nucleoside catabolism to the pentose phosphate pathway and nucleotide biosynthesis .

S
Salvage intermediate
Central node in nucleoside salvage; formed by phosphorolysis of nucleosides.
Metabolic interconversion
Linked to ribose-5-phosphate via phosphopentomutase, bridging salvage to the pentose phosphate pathway.
α
Anomeric configuration
Predominantly α-anomer under physiological conditions; required by nucleoside phosphorylases.

Limitations of Ribose-1-Phosphate Substitution


Although ribose-1-phosphate and ribose-5-phosphate are readily interconverted by phosphopentomutase, they occupy distinct metabolic nodes with non-overlapping enzymatic specificities . R1P is the exclusive sugar donor for nucleoside phosphorylases in the salvage synthesis of nucleoside analogues, while R5P feeds into de novo nucleotide biosynthesis via PRPP synthetase . Moreover, key industrial enzymes—including uridine phosphorylase and purine nucleoside phosphorylase—exhibit strict substrate specificity for the anomeric configuration of R1P, rendering close analogs like glucose-1-phosphate or deoxyribose-1-phosphate unsuitable replacements in biocatalytic cascades . Substitution without empirical validation introduces confounding variables in enzyme kinetics, thermodynamic equilibria, and product stereochemistry.

Metabolic node mismatch
R1P and ribose-5-phosphate serve distinct enzymatic roles; substitution may alter flux distribution and bypass salvage-specific pathways.
Enzyme specificity constraints
Uridine and purine phosphorylases demand α-anomeric R1P; glucose-1-phosphate or deoxyribose-1-phosphate may not substitute in biocatalytic cascades.
Kinetic and stereochemical drift
Analog use shifts enzyme kinetics, equilibrium, and product stereochemistry; reproducibility requires thorough validation.

Ribose-1-Phosphate: Quantitative Evidence


Superior Thermal Stability vs. Ribose-5-Phosphate

Ribose-1-phosphate (R1P) demonstrates markedly superior thermal stability compared to its isomer ribose-5-phosphate (R5P) under comparable conditions. At 98°C, R1P half-life ranges from 1.8 to 11.7 hours depending on pH . In contrast, R5P decomposition at 100°C and pH 7.0 proceeds with a half-life of only 73 minutes (1.22 hours) .

Thermal stability vs R5P
Reported
1.5×–9.6× longer half-life
Supports thermal stability screening for biocatalysis
98–100°C; pH-dependent range from cross-study data
Thermal Stability Half-Life Prebiotic Chemistry

Biocatalytic Cascade vs. Conventional Synthesis

Conventional chemical synthesis of R1P suffers from low yields and poor anomeric selectivity. A 2024 deamination-driven biocatalytic cascade achieves near-total conversion of natural guanosine to α-anomerically pure R1P, delivering isolated yields of up to 79% and a purity of 94% without chromatography .

Cascade synthesis efficiency
Head-to-head
79% isolated yield, 94% purity
May support chromatography-free procurement
Gram-scale biocatalytic cascade; α-anomerically pure
Biocatalysis Nucleoside Analogue Synthesis Green Chemistry

Phosphopentomutase Kinetics: Thermophile vs. Mesophile

The kinetic parameters of phosphopentomutase (PPM) for R1P vary significantly across species. A hyperthermophilic PPM from Thermotoga maritima exhibits a Km of 1.2 mM and kcat of 185 s⁻¹ at 90°C . In contrast, rat liver PPM displays a Km of 0.13 mM for R1P at 37°C .

PPM kinetics: thermophile vs mesophile
Reported
Km 1.2 mM (90°C) vs 0.13 mM (37°C); kcat 185 s⁻¹ (T. maritima)
Informs enzyme selection for high‑temperature assays
Activator conditions differ; cross-study comparison
Enzyme Kinetics Thermophilic Enzymes Phosphopentomutase

PNP Substrate Affinity Comparison

In a partially purified purine nucleoside phosphorylase (PNP) from Acholeplasma laidlawii, the Km values for ribose-1-phosphate, deoxyribose-1-phosphate, and xylose-1-phosphate were 0.80 mM, 0.82 mM, and 0.81 mM, respectively .

PNP Km across pentose-1‑P substrates
Head-to-head
R1P 0.80 mM; deoxyribose-1-P 0.82 mM; xylose-1-P 0.81 mM (Vmax variation ≤19%)
Indicates interchangeable affinity in this PNP isoform
High-purity R1P required to avoid confounding signals
Enzyme Specificity Nucleoside Phosphorylase Pentose Phosphate

Microdroplet Spontaneous Phosphorylation

In aqueous microdroplets, the phosphorylation of D-ribose to ribose-1-phosphate proceeds with a yield of over 6% and a ΔG of -1.1 kcal/mol at room temperature. In contrast, the same reaction in bulk solution is thermodynamically unfavorable with a ΔG of +5.4 kcal/mol .

Microdroplet vs bulk phosphorylation
Reported
ΔG −1.1 kcal/mol (microdroplets) vs +5.4 kcal/mol (bulk); yield >6%
Supports prebiotic phosphorylation feasibility
Thermodynamic shift of −6.5 kcal/mol; room temperature
Microdroplet Chemistry Prebiotic Synthesis Thermodynamics

Ribose-1-Phosphate: Optimal Applications


Industrial Biocatalytic Nucleoside Synthesis

Procure R1P synthesized via the deamination-driven biocatalytic cascade (≥79% yield, 94% purity) as a cost-effective, chromatography-free substrate for nucleoside phosphorylase-mediated production of antiviral and anticancer nucleoside drugs . The α-anomeric purity ensures stereoselective glycosidic bond formation.

High-Temperature Enzyme Assays

Utilize R1P in phosphopentomutase or nucleoside phosphorylase assays at elevated temperatures (up to 90°C) with hyperthermophilic enzyme variants (e.g., from Thermotoga maritima). The compound's thermal half-life of up to 11.7 hours at 98°C ensures minimal hydrolytic degradation during extended incubations .

Prebiotic and Origin-of-Life Chemistry

Employ R1P in microdroplet-based phosphorylation experiments to model primordial metabolic pathways. The spontaneous formation of R1P in aqueous microdroplets (ΔG = -1.1 kcal/mol) provides a plausible route for prebiotic nucleotide synthesis, circumventing the thermodynamic barrier present in bulk solution .

PNP Substrate Specificity Profiling

Use high-purity R1P (free from deoxyribose-1-phosphate contamination) as a reference substrate to characterize PNP isoforms. Comparative Km studies (e.g., R1P vs. deoxyribose-1-phosphate) enable differentiation of adenine-specific vs. broad-specificity PNPs, critical for enzyme engineering and drug discovery .

Application
Selection Property
Validation Focus
Nucleoside analogue bioproduction
α‑Anomeric purity from cascade synthesis
Glycosylation stereoselectivity and yield
High‑temperature enzyme assays
Extended thermal half‑life context
Substrate stability at assay temperature
Microdroplet prebiotic studies
Spontaneous reaction in confined volumes
Thermodynamic feasibility in microreactors
PNP isoform characterization
High‑purity R1P free of deoxy analogs
Kinetic discrimination across pentose substrates

Technical Documentation Hub

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38 linked technical documents
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